

Applications of 1,10-Diaminodecane in Materials Science: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,10-Diaminodecane in Materials Science

1,10-Diaminodecane is a linear aliphatic diamine with the chemical formula C₁₀H₂₄N₂.[1][2][3] Its structure, featuring two primary amine groups separated by a ten-carbon chain, makes it a versatile building block in polymer chemistry and materials science.[4] The long hydrocarbon chain imparts flexibility and hydrophobicity to the resulting polymers, while the terminal amine groups provide reactive sites for polymerization and cross-linking.[5] These characteristics have led to the use of **1,10-diaminodecane** in the synthesis of high-performance polyamides and as a curing agent for epoxy resins, among other applications.[4][6] Notably, **1,10-diaminodecane** can be derived from renewable resources like castor oil, making it a key component in the development of sustainable, bio-based polymers.[7][8]

Application I: High-Performance Polyamides (Nylons)

Introduction

1,10-Diaminodecane is a crucial monomer in the synthesis of long-chain polyamides, commonly known as nylons. Its reaction with dicarboxylic acids or their derivatives through polycondensation results in polymers with desirable properties such as high strength,



toughness, good thermal stability, and low moisture absorption.[6][9][10] Two notable polyamides synthesized using **1,10-diaminodecane** are Nylon 10,10 and Polyamide 10T (PA10T). Nylon 10,10, produced from the reaction of **1,10-diaminodecane** and sebacic acid, is a fully bio-based polyamide when both monomers are derived from renewable sources.[8] PA10T is a semi-aromatic polyamide synthesized from **1,10-diaminodecane** and terephthalic acid, offering excellent heat resistance and mechanical properties.[9][11]

Quantitative Data Summary

The following table summarizes the typical mechanical and thermal properties of polyamides synthesized using **1,10-diaminodecane**.

Property	Polyamide 10T (PA10T)[9]	Copolyamide 10T/1014 (5 mol% 1014)[9]	Copolyamide 10T/1014 (20 mol% 1014)[9]
Melting Point (°C)	306	-	295
Degradation Temp.	479	-	472
Tensile Strength (MPa)	80.02	-	72.95
Elongation at Break (%)	57	-	150

Experimental Protocols

Synthesis of Nylon 10,10 (Interfacial Polymerization)

This protocol describes the synthesis of Nylon 10,10 via interfacial polymerization of **1,10-diaminodecane** and sebacoyl chloride.

Materials:

- 1,10-Diaminodecane
- Sebacoyl chloride



- Hexane (or other suitable organic solvent)
- Sodium hydroxide (NaOH)
- Distilled water
- Ethanol (for washing)
- Acetone (for washing)

Procedure:

- Prepare the aqueous phase: Dissolve 1,10-diaminodecane and an equimolar amount of NaOH in distilled water. The NaOH is to neutralize the HCl byproduct of the reaction.[5]
- Prepare the organic phase: Dissolve sebacoyl chloride in an equal volume of hexane in a separate beaker.[12]
- Interfacial Polymerization: Carefully pour the organic phase over the aqueous phase, minimizing mixing of the two layers. A polymer film will form at the interface.[5][13]
- Polymer Extraction: Using forceps, gently grasp the polymer film at the center of the interface and slowly pull it out of the beaker. A continuous strand of nylon can be drawn.[5]
 [13]
- Washing and Drying: Wash the collected nylon strand thoroughly with water, followed by ethanol and then acetone to facilitate drying.[5] Allow the polymer to air dry completely.

Synthesis of Polyamide 10T (PA10T) (High-Temperature Polycondensation)

This protocol outlines the synthesis of PA10T via high-temperature polycondensation in an autoclave.

Materials:

- 1,10-Diaminodecane (DMD)
- Terephthalic acid (PTA)



- Sodium hypophosphite (catalyst)
- Benzoic acid (molecular weight regulator)
- Deionized water

Procedure:

- Charging the Reactor: Add the specified amounts of **1,10-diaminodecane**, terephthalic acid, sodium hypophosphite, benzoic acid, and deionized water to a high-pressure autoclave.[9]
- Purging: Purge the autoclave with nitrogen multiple times to remove any oxygen.
- Pre-polymerization: Heat the mixture to around 80°C for approximately 1 hour to form the polyamide salt.[9]
- Polycondensation: Gradually increase the temperature and pressure according to the desired polymerization conditions. Steam will be generated and released.
- Product Recovery: After the reaction is complete, cool the reactor and extrude the polymer strand.
- Purification and Drying: Cool the polymer strand in water, pelletize it, and dry the pellets under vacuum.

Characterization of Polyamides

- Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages and identify characteristic functional groups.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and composition of the polymer.[9]
- Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyamide.[9]
- Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation temperature of the polymer.[14]



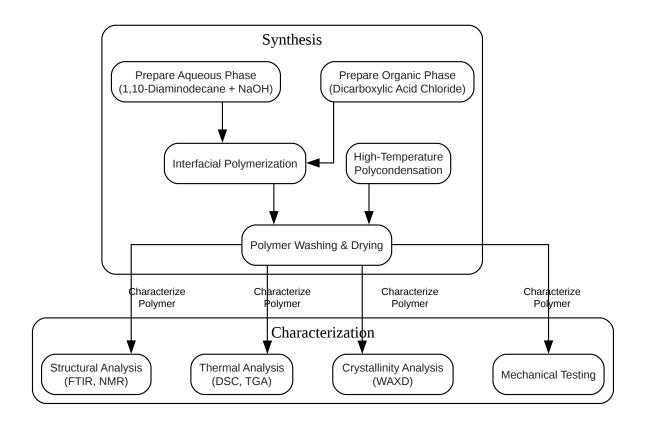




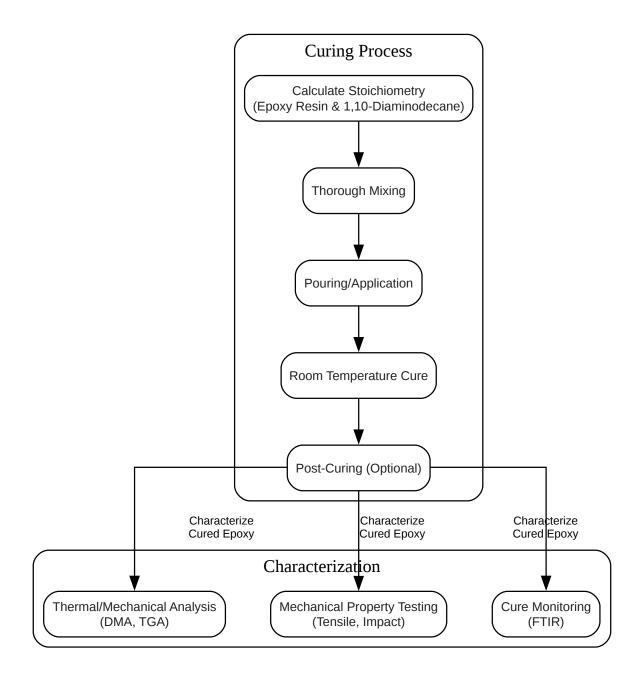
- Wide-Angle X-ray Diffraction (WAXD): To analyze the crystalline structure of the polyamide. [9]
- Mechanical Testing: To measure tensile strength, elongation at break, and other mechanical properties using a universal testing machine.
- Viscosity Measurement: To determine the intrinsic viscosity, which is related to the molecular weight of the polymer.[9]

Workflow Diagram









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